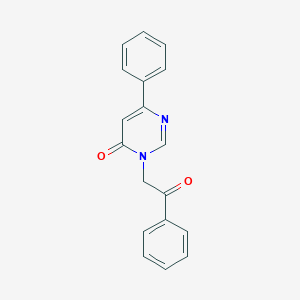
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one (3-OPP-6-PPD) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrimidine class of compounds and is composed of both nitrogen and carbon atoms. This compound has a unique molecular structure which gives it a variety of properties that make it attractive for use in laboratory experiments.
科学的研究の応用
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one has a variety of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE could potentially be used to treat neurodegenerative diseases such as Alzheimer’s disease and dementia. Additionally, this compound has been studied for its potential to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of pro-inflammatory compounds. Inhibition of LOX could potentially be used to treat inflammatory conditions such as asthma and arthritis.
作用機序
The exact mechanism of action of 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is not yet fully understood. However, it is believed that the compound binds to the active site of the target enzyme, which prevents the enzyme from catalyzing its reaction. This binding interaction is thought to be mediated by the hydrophobic and electrostatic properties of the molecule. Additionally, the presence of the nitrogen atom in the molecule is thought to enable the formation of hydrogen bonds with the target enzyme, which further stabilizes the binding interaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an inhibitory effect on the enzymes AChE and LOX, as mentioned previously. Additionally, this compound has been found to have antioxidant properties, which could potentially be used to treat oxidative stress-related diseases such as cancer.
実験室実験の利点と制限
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified using column chromatography. Additionally, the compound has a relatively high solubility in water, which makes it ideal for use in aqueous solutions. However, there are also some limitations to using this compound in laboratory experiments. The compound is relatively unstable and can degrade over time, which may limit its shelf-life. Additionally, the compound is relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for the study of 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one. Further research could be conducted to investigate its potential therapeutic applications in the treatment of neurodegenerative and inflammatory diseases. Additionally, studies could be conducted to investigate the compound’s interactions with other enzymes and its potential effects on other biochemical and physiological processes. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing and purifying the compound.
合成法
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can be synthesized using a two-step reaction sequence. The first step involves the condensation of 2-oxo-2-phenylethyl acetate (OPEA) with 6-phenyl-3,4-dihydropyrimidin-4-one (PPD) in the presence of trifluoroacetic acid (TFA) in an aqueous solution. This reaction results in the formation of this compound and acetic acid as the by-products. The second step involves the removal of the acetic acid by-product, which is accomplished by the addition of a base such as sodium hydroxide (NaOH) to the reaction mixture. The final product is then isolated and purified by column chromatography.
特性
IUPAC Name |
3-phenacyl-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)12-20-13-19-16(11-18(20)22)14-7-3-1-4-8-14/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXQJKQEACJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea](/img/structure/B6574767.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)

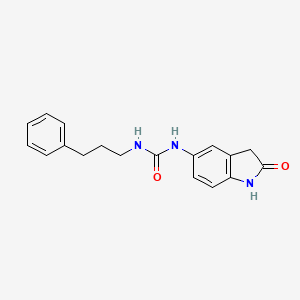
![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)
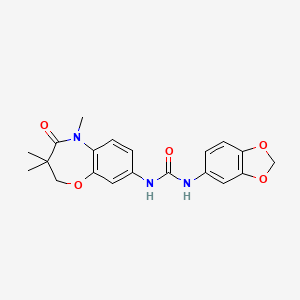
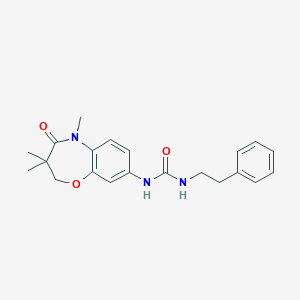
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(4-methoxyphenyl)urea](/img/structure/B6574806.png)
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)
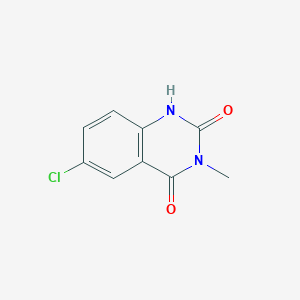

![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
